

physical properties of cis-1,4-Dichloro-2-butene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-1,4-Dichloro-2-butene**

Cat. No.: **B023561**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **cis-1,4-Dichloro-2-butene**

This technical guide provides a comprehensive overview of the core physical properties of **cis-1,4-Dichloro-2-butene**, tailored for researchers, scientists, and professionals in drug development. This document collates essential quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for the characterization of such compounds.

Core Physical Properties

cis-1,4-Dichloro-2-butene is a colorless to light yellow liquid at room temperature.[1][2][3] It is an organochlorine compound with significant applications as a chemical intermediate.[4][5]

Data Presentation

The key physical and chemical properties of **cis-1,4-Dichloro-2-butene** are summarized in the table below for easy reference and comparison.

Property	Value	Notes
IUPAC Name	(2Z)-1,4-dichlorobut-2-ene	
CAS Number	1476-11-5	
Molecular Formula	C ₄ H ₆ Cl ₂	[4] [6]
Molecular Weight	125.00 g/mol	[4] [7] [8]
Appearance	Colorless to light yellow liquid	[1] [2] [3]
Melting Point	-48 °C	[1] [2] [4] [8] [9]
Boiling Point	152-153 °C	at 758-760 mmHg [1] [3] [4] [8] [9]
Density	1.188 g/mL	at 25 °C [1] [4] [8]
	1.136 g/cm ³	at 20 °C [2]
Refractive Index	1.489 (n _{20/D})	[1] [4] [8]
Solubility	Insoluble in water	[4] [5]
Soluble in alcohol, ether, acetone, benzene, chloroform		[1] [3] [4] [5]
Vapor Pressure	4 mmHg	[2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like **cis-1,4-Dichloro-2-butene**. These protocols are based on established laboratory techniques and standards from organizations such as ASTM and IUPAC.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The Thiele tube method is a common and efficient technique for this measurement on a small scale.

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- Mineral oil or other suitable heating bath fluid

Procedure:

- A small amount (a few milliliters) of **cis-1,4-Dichloro-2-butene** is placed into the fusion tube.
[\[6\]](#)
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
[\[4\]](#)
- The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- This assembly is placed into the Thiele tube containing mineral oil, ensuring the sample is fully immersed.
- The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.
[\[1\]](#)
- Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
[\[1\]](#)
[\[4\]](#)
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube.
[\[1\]](#)
- The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (or specific gravity bottle) is used for precise measurement of the density of a liquid. This method is a specific application of the principles outlined in ASTM D1475.[\[10\]](#)

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
- Analytical balance (accurate to ± 0.001 g)
- Constant temperature bath

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m_{empty}).
- The pycnometer is filled with distilled water of a known temperature and weighed again (m_{water}). The temperature of the water is recorded.
- The mass of the water is calculated ($m_{\text{water}} - m_{\text{empty}}$).
- Using the known density of water at the recorded temperature, the exact volume of the pycnometer (V_p) is calculated.
- The pycnometer is emptied, dried, and then filled with **cis-1,4-Dichloro-2-butene** at the same temperature.
- The pycnometer filled with the sample is weighed (m_{sample}).
- The mass of the **cis-1,4-Dichloro-2-butene** is calculated ($m_{\text{sample}} - m_{\text{empty}}$).
- The density of the sample is calculated by dividing its mass by the volume of the pycnometer (Density = $(m_{\text{sample}} - m_{\text{empty}}) / V_p$).

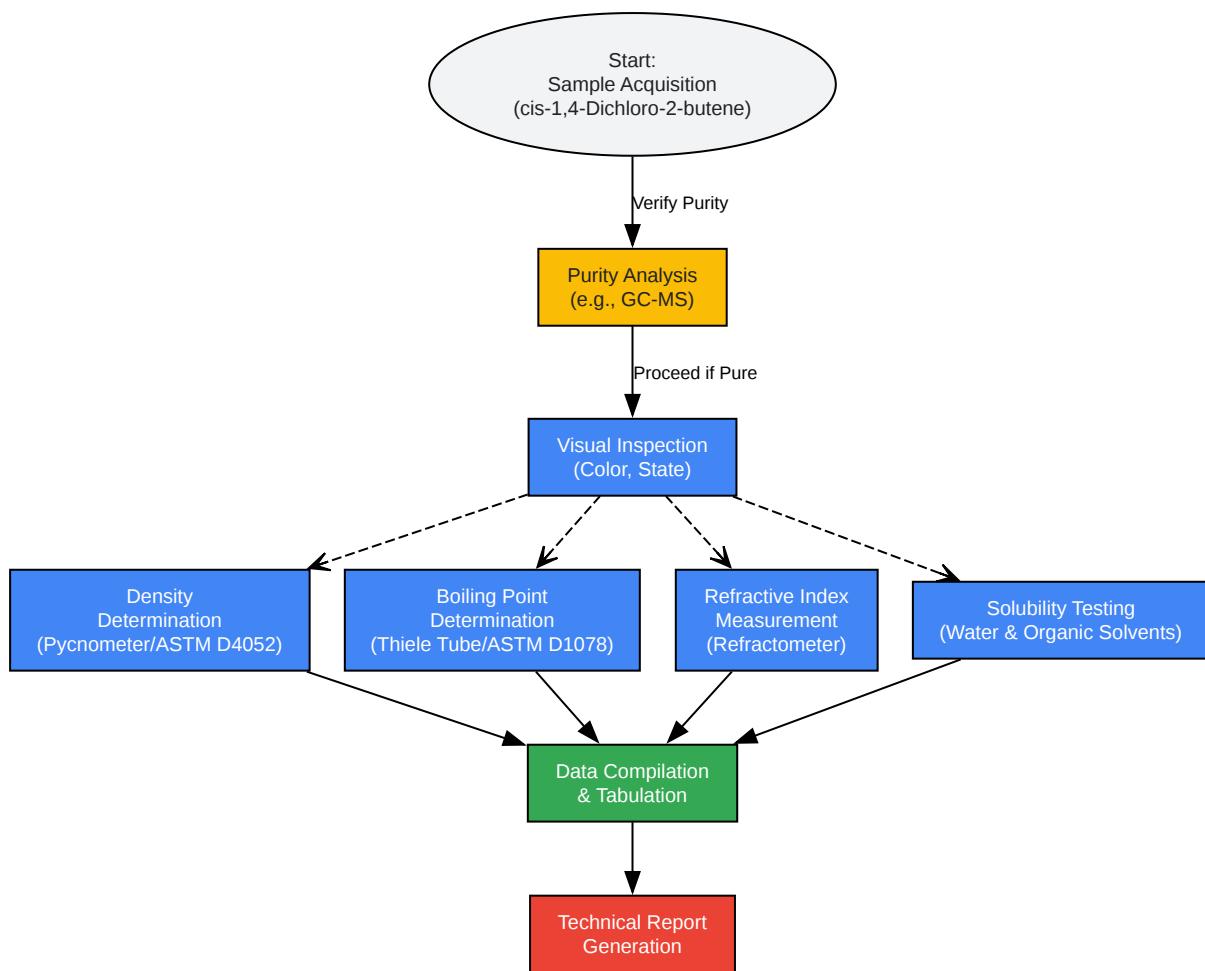
Alternatively, digital density meters operating on the oscillating U-tube principle (as described in ASTM D4052) can be used for rapid and highly accurate measurements.[\[11\]](#)[\[9\]](#)

Determination of Solubility

Solubility is assessed qualitatively to determine if a substance is soluble, partially soluble, or insoluble in a given solvent. For haloalkanes, solubility is tested in both polar (water) and non-polar organic solvents.

Apparatus:

- Small test tubes
- Graduated pipettes or droppers
- Vortex mixer (optional)


Procedure:

- Solubility in Water:
 - Approximately 1 mL of deionized water is placed in a test tube.
 - A few drops of **cis-1,4-Dichloro-2-butene** are added.
 - The mixture is agitated (e.g., by flicking the tube or using a vortex mixer) for 1-2 minutes.
 - The mixture is observed for the formation of a single homogeneous phase (soluble) or the presence of two distinct layers, cloudiness, or droplets (insoluble). Haloalkanes are generally insoluble in water because the energy required to break the hydrogen bonds between water molecules is greater than the energy released when new, weaker bonds are formed with the haloalkane.[12][13]
- Solubility in Organic Solvents:
 - The procedure is repeated using various organic solvents (e.g., ethanol, diethyl ether, acetone, benzene, chloroform).
 - Approximately 1 mL of the chosen organic solvent is placed in a test tube.
 - A few drops of **cis-1,4-Dichloro-2-butene** are added, and the mixture is agitated.

- The formation of a homogeneous solution indicates solubility. The principle of "like dissolves like" suggests that non-polar or weakly polar compounds will dissolve in solvents of similar polarity.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of a liquid organic compound such as **cis-1,4-Dichloro-2-butene**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 6. byjus.com [byjus.com]
- 7. trl.com [trl.com]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 10. matestlabs.com [matestlabs.com]
- 11. scribd.com [scribd.com]
- 12. echemi.com [echemi.com]
- 13. Why is solubility of haloalkanes in water is very low class 12 chemistry CBSE [vedantu.com]
- To cite this document: BenchChem. [physical properties of cis-1,4-Dichloro-2-butene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b023561#physical-properties-of-cis-1-4-dichloro-2-butene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com